1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one
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Overview
Description
1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)methylphenol with benzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine
Scientific Research Applications
1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of certain diseases
Mechanism of Action
The mechanism of action of 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-phenylethan-1-one can be compared with similar compounds such as:
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18(2)11-14-15(19)9-8-13(17(14)21)16(20)10-12-6-4-3-5-7-12/h3-9,19,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQUSNPCWARKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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